D-NMAPPD (D-erythro-N-(1-hydroxy-2-hydroxymethyl-3-methoxypropyl)-2-(2-(palmitoyloxy)ethylamino)octadecanamide) is a potent and irreversible inhibitor of acid ceramidase (AC) [, , , ]. AC is an enzyme that plays a crucial role in ceramide metabolism within cells [, , , ]. Ceramides are lipids (fats) that act as important signaling molecules in various cellular processes, including cell growth, differentiation, and death [, , , ]. By inhibiting AC, D-NMAPPD disrupts ceramide metabolism and leads to the accumulation of ceramides inside cells. This disruption of ceramide balance has significant effects on cellular functions and is a key mechanism by which D-NMAPPD exerts its biological effects. D-NMAPPD is a valuable tool in scientific research, particularly in studies investigating ceramide pathways and their roles in various biological processes and disease models.
D-Nmappd is classified as an aromatic sphingolipid analog. Its structural characteristics include two chiral centers that contribute to its stereospecific biological activity. The compound has been evaluated in various biological contexts, particularly in cancer research, due to its ability to modulate lipid metabolism and influence apoptosis through ceramide accumulation.
The synthesis of D-Nmappd involves several key steps:
Specific reaction conditions and detailed synthetic routes are often proprietary or not fully disclosed in the literature.
D-Nmappd's molecular structure features:
Spectroscopic methods such as NMR and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .
D-Nmappd can participate in various chemical reactions:
The detailed products resulting from these reactions are not extensively characterized in available literature.
The mechanism of action for D-Nmappd involves:
This mechanism highlights D-Nmappd's potential as a therapeutic agent in cancer treatment.
D-Nmappd exhibits several notable physical and chemical properties:
These properties influence its bioavailability and efficacy as a therapeutic agent.
D-Nmappd has several scientific applications:
The ceramide/S1P rheostat represents a critical regulatory axis in cellular homeostasis, where ceramide functions as a tumor-suppressor lipid and S1P acts as a pro-survival mediator. Ceramide, the central molecule in sphingolipid metabolism, induces apoptosis, autophagy, and cell cycle arrest by modulating mitochondrial outer membrane permeabilization (MOMP), activating protein phosphatases (PP1, PP2A), and inhibiting pro-survival kinases like AKT [5] [9]. Conversely, S1P—generated via ceramidase-mediated hydrolysis of ceramide followed by sphingosine kinase phosphorylation—promotes proliferation, angiogenesis, and chemoresistance by stimulating MYC, STAT3, and BCL-2 pathways [4] [9].
In cancer, this balance is dysregulated. Tumors exhibit suppressed ceramide levels and elevated S1P, creating a microenvironment conducive to survival and metastasis. For instance, RRMM (relapsed/refractory multiple myeloma) cells show reduced ceramide and increased S1P signatures, correlating with poor prognosis [7]. D-NMAPPD ((1R,2R)-B13) disrupts this imbalance by inhibiting acid ceramidase (AC), thereby shifting the rheostat toward ceramide accumulation [3] [9].
Table 1: Key Effectors in the Ceramide/S1P Rheostat
Molecule | Biological Role | Downstream Targets | Impact in Cancer |
---|---|---|---|
Ceramide | Pro-apoptotic | PP2A, PKCζ, BAX | Triggers mitochondrial apoptosis; downregulated in chemoresistance |
S1P | Pro-survival | BCL-2, STAT3, MYC | Promotes metastasis; overexpressed in RRMM |
Acid Ceramidase | Converts ceramide to sphingosine | S1P production | Elevated in melanoma, prostate cancer, and myeloma |
Ceramidases hydrolyze ceramide into sphingosine, directly influencing the ceramide/S1P ratio. Among the three isoforms—acid (AC), neutral, and alkaline—AC (encoded by ASAH1) is the most implicated in oncology. AC overexpression is documented in melanoma, prostate cancer, glioblastoma, and multiple myeloma, where it correlates with advanced disease stages and poor survival [4] [7] [10]. Mechanistically, AC:
D-NMAPPD antagonizes these effects by inhibiting AC (IC50 = 1.5–42 μM across cell lines), increasing intracellular ceramide and sensitizing tumors to chemotherapy [3] [9].
Table 2: Ceramidase Isoforms in Cancer
Isoform | Optimal pH | Cancer Link | Impact of Inhibition |
---|---|---|---|
Acid (AC) | Lysosomal (4.5–5.5) | Overexpressed in 80% of melanomas; drives doxorubicin resistance | Synergizes with bortezomib in myeloma; induces apoptosis in melanoma |
Neutral | Cytosolic (7.0) | Modulates dietary sphingolipid digestion; limited cancer association | Less studied for targeted therapy |
Alkaline | Golgi (8.0–9.0) | Regulates DNA damage response; elevated in HNSCC | Context-dependent; may inhibit or promote growth |
Targeting AC offers a dual therapeutic advantage: it elevates pro-apoptotic ceramide while reducing pro-survival S1P. D-NMAPPD exemplifies this strategy through:
Table 3: Preclinical Evidence for AC Inhibitors in Oncology
Compound | Cancer Model | Mechanism | Outcome |
---|---|---|---|
D-NMAPPD ((1R,2R)-B13) | Prostate cancer (LNCaP) | Inhibits AC; increases C16-ceramide | Reduces AR levels and nuclear translocation |
Carmofur | Melanoma (M14) | Covalent binding to AC’s Cys143 | Blocks autophagy; enhances doxorubicin cytotoxicity |
(1R,2R)-LCL204 | Castration-resistant PCa | Derivative of D-NMAPPD; inhibits NMT1 | Suppresses AR variants and tumor growth in xenografts |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7